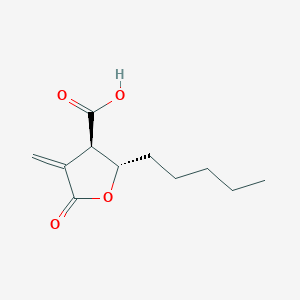

3-Carboxy-2-methylene-4-nonanolide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3R)-4-methylidene-5-oxo-2-pentyloxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-3-4-5-6-8-9(10(12)13)7(2)11(14)15-8/h8-9H,2-6H2,1H3,(H,12,13)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCRACGZKLIGLZ-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(C(=C)C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H]1[C@@H](C(=C)C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40920955 | |

| Record name | Methylenolactocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112923-53-2 | |

| Record name | Methylenolactocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112923532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylenolactocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40920955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLENOLACTOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A2EXC8CNC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence, Isolation, and Production of 3 Carboxy 2 Methylene 4 Nonanolide

Fungal Isolation from Penicillium sp.

The compound 3-Carboxy-2-methylene-4-nonanolide has been reported in the literature as a metabolite of the genus Penicillium. However, specific details identifying the exact species of Penicillium that produce this compound are not readily found in published research. Consequently, information regarding the specific isolation techniques employed for this compound from a fungal source is also not available.

Culture Conditions and Fermentation Yield Optimization

Due to the absence of specific studies on the isolation of 3-Carboxy-2-methylene-4-nonanolide from Penicillium, there is no available data on the optimal culture conditions required for its production. Research detailing the ideal media composition, pH, temperature, aeration, and other critical fermentation parameters that would lead to an optimized yield of this specific metabolite has not been published. As a result, no data tables on fermentation yields can be provided.

Strategies for Enhanced Natural Production

The scientific literature does not currently contain any studies focused on strategies to enhance the natural production of 3-Carboxy-2-methylene-4-nonanolide in Penicillium or any other fungal species. Research into methods such as media engineering, precursor feeding, genetic modification of the producing organism, or co-cultivation to boost the output of this particular compound has not been documented.

Chemical Synthesis and Synthetic Analogues of 3 Carboxy 2 Methylene 4 Nonanolide

Total Synthesis Approaches for Methylenolactocin (B1220160) and Related Paraconic Acids

The total synthesis of methylenolactocin and other paraconic acids has been achieved through various strategic approaches. These methods aim to control the stereochemistry at the chiral centers of the molecule. General strategies often involve the construction of the γ-butyrolactone core, which is a common motif in many natural products. researchgate.netacs.org Methods for the direct synthesis of α-methylene γ-butyrolactones include allylboration, enyne cyclizations, and palladium-catalyzed acylation-lactonization reactions, though these can require highly functionalized starting materials. acs.org A more direct approach involves the use of organic photoredox catalysis to cyclize simple alkenes and unsaturated acids. acs.org

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgddugu.ac.in This strategy is efficient because the inherent chirality of the starting material is incorporated into the final product, reducing the need for asymmetric induction steps. wikipedia.org Common sources for the chiral pool include amino acids, sugars, terpenes, and hydroxy acids. wikipedia.org For the synthesis of paraconic acids, precursors like D-mannitol have been used to create both enantiomeric forms of substituted paraconic acids. acs.org Levulinic acid, a biomass-derived platform molecule, is another attractive starting material for synthesizing high-value chiral compounds, including γ-valerolactone derivatives, which are structurally related to paraconic acids. researchgate.net

Table 1: Examples of Chiral Pool Sources

| Chiral Pool Source | Compound Class | Potential Application |

|---|---|---|

| D-Mannitol | Sugar Alcohol | Synthesis of paraconic acid enantiomers acs.org |

| Amino Acids | Amino Acids | General enantioselective synthesis ddugu.ac.in |

| Terpenes (e.g., α-pinene) | Terpenes | Source of chiral reagents like Diisopinocampheylborane wikipedia.org |

A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into an achiral substrate. ddugu.ac.in This allows for the control of stereochemistry during a subsequent reaction. After the desired chiral center has been created, the auxiliary is removed. ddugu.ac.inuvic.ca This approach relies on the auxiliary to create a diastereomeric intermediate, which then directs the stereochemical outcome of the reaction. For example, chiral oxazolidinones, often derived from amino acids, can be used to direct enantioselective aldol (B89426) reactions or alkylations. uvic.ca After the key bond formation, the auxiliary can be cleaved to reveal the chiral product, such as a carboxylic acid or alcohol, which can then be used in further steps to form a lactone. uvic.ca

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate. This method is highly efficient and avoids the need for stoichiometric amounts of chiral reagents or auxiliaries. nih.gov

Several catalytic strategies have been applied to the synthesis of γ-butyrolactones:

Photoredox Catalysis : A catalytic system using an acridinium (B8443388) photooxidant can be used for the direct synthesis of γ-butyrolactones from simple alkenes and unsaturated acid starting materials. This method has been successfully applied to the diastereoselective total synthesis of methylenolactocin. acs.org

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation : This technique can be used for the dynamic kinetic resolution of γ-keto carboxylic acids. Using a formic acid–triethylamine azeotrope as the hydrogen source, this process yields chiral multicyclic γ-lactones with high diastereo- and enantioselectivities. rsc.org

Organocatalysis : Chiral organic molecules can act as catalysts. For instance, iminium-activation using a Jørgensen–Hayashi-type catalyst has been employed in industrial-scale synthesis for 1,4-addition reactions, a key step in forming substituted carbon chains. nih.gov Similarly, chiral Brønsted acids or bifunctional catalysts can induce stereoselectivity in various reactions, including Michael additions, which can be part of a synthetic route toward complex lactones. nih.govbeilstein-journals.org

Resolution is the process of separating a racemic mixture (an equal mixture of both enantiomers) into its individual, pure enantiomers. numberanalytics.comwikipedia.org

Key resolution techniques applicable to chiral lactones or their precursors include:

Resolution by Diastereomeric Salt Formation : This is a classic and widely used method. numberanalytics.comwikipedia.org A racemic carboxylic acid, a precursor to the lactone, is reacted with a chiral amine (a resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.orgnumberanalytics.com Once separated, the pure enantiomer of the acid can be recovered by removing the resolving agent. wikipedia.org

Chromatographic Methods : Chiral chromatography, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), is a powerful tool for separating enantiomers. numberanalytics.comnumberanalytics.comnih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to move through the chromatography column at different rates. numberanalytics.comnih.gov

Enzymatic Resolution : Enzymes are highly stereoselective catalysts. Lipases, for instance, can be used to selectively catalyze reactions like hydrolysis or esterification on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. mdpi.com For example, Candida antarctica lipase (B570770) B (CAL-B) is a popular enzyme used for the resolution of racemic alcohols and esters, which can be precursors in lactone synthesis. mdpi.com

Stereoselective Synthesis of 3-Carboxy-2-methylene-4-nonanolide Enantiomers

The biological activity of molecules like methylenolactocin is often specific to one enantiomer. Therefore, developing synthetic routes that selectively produce a single enantiomer (stereoselective synthesis) is a primary goal.

An enantiospecific synthesis is one where the stereochemistry of the starting material dictates the stereochemistry of the product, with the original chirality being preserved or inverted in a predictable manner. nih.govwustl.edu

The first synthesis of (-)-methylenolactocin, an antitumor antibiotic, was achieved from a chiral starting material, illustrating an enantiospecific approach. acs.orgacs.org This synthesis confirmed the absolute stereochemistry of the natural product. acs.org The key step involved a [2+2]-cycloaddition between a ketene (B1206846) and a chiral olefin, where the existing chirality of the olefin directed the stereochemical outcome of the reaction. The resulting cyclobutanone (B123998) was then subjected to a Baeyer-Villiger oxidation to form the desired γ-butyrolactone ring structure of (-)-methylenolactocin. acs.org

Radical Cyclization and Iodine Atom Transfer Applications in Chiral Lactone Synthesis

The construction of chiral lactones, such as the core of 3-Carboxy-2-methylene-4-nonanolide, can be effectively achieved through radical cyclization reactions. A significant method in this domain is Atom Transfer Radical Cyclization (ATRC), which is a powerful tool for forming cyclic structures. nih.gov This process can be initiated by various means, including the thermal decomposition of reagents like di-tert-butylhyponitrite (DTBHN). This initiator is considered a safer alternative to others, such as the explosive diacetyl peroxide. The process involves generating highly reactive methyl radicals that start the chain reaction. researchgate.net

In the context of synthesizing γ-lactones, iodine atom transfer radical cyclization (ATRC) has been successfully applied. researchgate.net This method can be part of a formal [3+2] cycloaddition for creating the γ-lactone ring. The versatility of ATRC allows for the construction of complex cyclic frameworks and has been used in the synthesis of various multisubstituted pyrrole (B145914) and dihydropyrrole rings. nih.gov For instance, the use of CuCl and a ligand like 2,2′-bipyridine (bpy) in a solvent such as toluene (B28343) can facilitate ATRC. nih.gov

| Radical Cyclization Method | Initiator/Catalyst System | Application | Key Features |

| Iodine Atom Transfer Radical Cyclization (ATRC) | Di-tert-butylhyponitrite (DTBHN) | Formal [3+2] cycloaddition for γ-lactone synthesis. researchgate.net | Safer initiator, produces highly reactive methyl radicals. researchgate.net |

| Atom Transfer Radical Cyclization (ATRC) | CuCl / 2,2′-bipyridine (bpy) | Construction of multisubstituted cyclic frameworks. nih.gov | Versatile and powerful for building cyclic structures. nih.gov |

Application of Diels-Alder Reactions in Exo-Methylene Lactone Ring Formation

The Diels-Alder reaction, a type of pericyclic [4+2] cycloaddition, is a cornerstone of synthetic organic chemistry for forming six-membered rings. youtube.comyoutube.com This reaction involves a conjugated diene reacting with a dienophile to form a cyclohexene (B86901) derivative. youtube.com The mechanism is concerted, meaning all bonds are broken and formed simultaneously. youtube.com This methodology can be adapted to construct the lactone ring system bearing an exo-methylene group, a key structural feature of 3-Carboxy-2-methylene-4-nonanolide.

The stereochemistry of the Diels-Alder product, including endo and exo isomers, can be controlled, which is crucial for complex molecule synthesis. youtube.com Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, are particularly effective for creating polycyclic systems. sherburngroup.orggrafiati.com

Vinyl Allene (B1206475) Cycloadditions in Lactone Synthesis

Allenes, which contain two cumulative double bonds, are highly reactive and versatile building blocks in cycloaddition reactions. rsc.org Vinyl allenes can participate in transition metal-catalyzed [4+2] cycloadditions. For example, rhodium catalysts can promote the reaction between a vinyl allene and an alkyne to form benzene (B151609) derivatives with high regioselectivity. rsc.org

More relevant to lactone synthesis, palladium catalysts like Pd(PPh3)4 can efficiently promote [4+2] cycloadditions between vinyl allenes and 1,3-dienes. rsc.org Furthermore, intramolecular [3+2] cycloadditions of allenes have been developed. Rhodium-catalyzed reactions of allenes with vinyl aziridines can lead to the formation of 2-methylene-pyrrolidines or 3-methylene-pyrrolidines, depending on which double bond of the allene participates in the reaction. mdpi.com This demonstrates the potential for controlling the position of the exocyclic double bond, a critical aspect for the synthesis of 2-methylene-lactone structures.

| Cycloaddition Type | Reactants | Catalyst | Product Type |

| [4+2] Cycloaddition | Vinyl allene, Alkyne | [Rh(COD)Cl]2 / Phosphite ligand | Benzene derivatives rsc.org |

| [4+2] Cycloaddition | Vinyl allene, 1,3-Diene | Pd(PPh3)4 | Bicyclic products rsc.org |

| [3+2] Cycloaddition | Allenamide, Vinyl aziridine | Rhodium complex | Methylene-pyrrolidines mdpi.com |

Palladium-Catalyzed Methodologies in 3-Carboxy-2-methylene-4-nonanolide Synthesis

Palladium catalysis is a powerful tool in modern organic synthesis. As mentioned, palladium complexes can catalyze the [4+2] cycloaddition of vinylallenes and 1,3-dienes. rsc.org This type of reaction could be strategically employed to construct the core ring structure of 3-Carboxy-2-methylene-4-nonanolide. The mechanism likely involves the formation of a palladacyclopentene intermediate. rsc.org The efficiency of these reactions, often proceeding at room temperature, makes them synthetically attractive. rsc.org

Lactone Ring Construction through Free Radical Addition and Cyclization

Beyond ATRC, other free radical-based methods can be used to construct lactone rings. Cascade transformations involving the intramolecular addition of an in-situ generated acyl radical onto an alkene have been developed. rsc.org This type of radical cyclization can be followed by a cross-coupling reaction to introduce additional functionality. rsc.org Another approach involves the use of carboxylic acids as traceless activation groups for radical conjugate addition, mediated by visible-light photoredox catalysis. nih.gov This method allows for the generation of alkyl radicals from carboxylic acids, which can then add to electron-deficient olefins. nih.gov

Derivatization and Synthesis of 3-Carboxy-2-methylene-4-nonanolide Analogues

The synthesis of analogues of 3-Carboxy-2-methylene-4-nonanolide allows for the exploration of structure-activity relationships. This often involves modifying the key functional groups of the molecule.

Modification of the C-3 Carboxylic Acid Group

The carboxylic acid group at the C-3 position is a prime target for derivatization. Standard organic transformations can be used to convert the carboxylic acid into a variety of other functional groups. For example, chromone-3-carboxylic acids have been successfully converted into the corresponding chromone-3-carboxamides. semanticscholar.org This is typically achieved by first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl2), followed by reaction with an appropriate amine. semanticscholar.org

Structural Diversification of the Alkyl Chain

The alkyl chain at the C-4 position of the γ-butyrolactone ring plays a significant role in the biological activity of many α-methylene-γ-butyrolactones. While specific studies on the diversification of the pentyl chain of 3-Carboxy-2-methylene-4-nonanolide are not extensively detailed in the reviewed literature, general synthetic strategies for α-methylene-γ-butyrolactones can be applied to generate analogues with varied alkyl substituents.

One common approach involves the use of different aldehydes in reactions that form the lactone ring. For instance, in chromium-catalyzed 2-(alkoxycarbonyl)allylation followed by lactonization, a variety of aliphatic, aryl, and α,β-unsaturated aldehydes can be employed. organic-chemistry.org This method allows for the introduction of diverse structural motifs onto the carbon that will become C-4 of the lactone ring. By starting with aldehydes other than heptanal (B48729), which would lead to the pentyl chain of 3-Carboxy-2-methylene-4-nonanolide, a wide array of analogues with different alkyl and aryl side chains could be synthesized.

Another versatile method is the iridium-catalyzed C-C bond-forming transfer hydrogenation, which couples acrylic esters with various alcohols to form 5-substituted α-exo-methylene γ-butyrolactones. acs.org The choice of alcohol determines the nature of the substituent at the C-5 position (equivalent to C-4 in the endo-lactone nomenclature). This strategy provides a pathway to analogues with branched or functionalized alkyl chains.

Furthermore, modifications can be introduced to the alkyl chain of a pre-formed lactone. For example, the synthesis of 2-nonen-4-olide from heptanal involves the formation of a 3-hydroxynonan-4-olide intermediate. researchgate.net Functional group manipulations on the alkyl chain at this stage, or on the final product, could lead to further diversification.

The following table illustrates potential structural variations of the alkyl chain based on the selection of different starting aldehydes or alcohols in established synthetic routes.

| Starting Aldehyde/Alcohol | Resulting Alkyl/Aryl Group at C-4 | Synthetic Method Reference |

| Butanal | Propyl | organic-chemistry.org |

| Isovaleraldehyde | Isobutyl | organic-chemistry.org |

| Benzaldehyde | Phenyl | organic-chemistry.org |

| Cinnamaldehyde | Cinnamyl | organic-chemistry.org |

| Ethanol | Methyl | acs.org |

| Isopropanol | Isopropyl | acs.org |

Synthesis of Poly-substituted Gamma-Butyrolactones

The synthesis of poly-substituted γ-butyrolactones, particularly those bearing the α-methylene group, often requires stereocontrolled methods to establish the desired relative and absolute stereochemistry. Several modern synthetic protocols have been developed to address this challenge.

A regio- and stereoselective one-pot C-H insertion/olefination protocol has been successfully applied to the synthesis of eudesmanolide natural product frameworks. nih.govrsc.org This method allows for the late-stage installation of the α-methylene-γ-butyrolactone moiety onto complex, conformationally restricted cyclohexanol (B46403) derivatives, demonstrating its power in creating highly substituted systems. nih.govrsc.org

Tandem reactions provide an efficient route to poly-substituted lactones. For example, an asymmetric synthesis of α-methylene-γ-butyrolactones has been developed via a tandem allylboration/lactonization sequence. nih.gov This process, catalyzed by a chiral N,N'-dioxide/Al(III) complex, allows for the kinetic resolution of the allylboration intermediate, enabling the synthesis of all four possible stereoisomers from the same set of starting materials. nih.gov This level of control is crucial for preparing stereochemically defined poly-substituted γ-butyrolactones.

The synthesis of β-methyl-α-methylene-γ-butyrolactone from the biorenewable itaconic acid highlights a strategy for introducing substitution at the β-position of the lactone ring. rsc.org This approach offers a sustainable route to a specific class of poly-substituted α-methylene-γ-butyrolactones.

Michael addition to α-methylene-γ-butyrolactone is another strategy to introduce substituents. For instance, the synthesis of a laterally branched polyamine derivative utilized a Michael addition to α-methylene-γ-butyrolactone, followed by further functionalization. nih.gov This demonstrates the utility of the exocyclic methylene (B1212753) group as a handle for introducing a wide range of substituents at the α-position.

The table below summarizes some of the key synthetic methods for preparing poly-substituted γ-butyrolactones.

| Synthetic Method | Key Features | Type of Substitution | Reference |

| C-H Insertion/Olefinatio | Regio- and stereoselective, one-pot | α-methylene, γ- and δ-substitution on a fused ring system | nih.govrsc.org |

| Tandem Allylboration/Lactonization | Asymmetric, kinetic resolution, access to all stereoisomers | α-methylene, γ- and δ-substitution | nih.gov |

| Itaconic Acid Route | High-yielding, from biorenewable source | β-methyl, α-methylene | rsc.org |

| Michael Addition | Introduction of substituents at the α-position | α-substituted methylene, γ-substitution | nih.gov |

| Chromium-Catalyzed Allylation/Lactonization | Highly enantioselective, broad substrate scope | α-exo-methylene, γ-substitution | organic-chemistry.org |

Molecular and Cellular Mechanisms of Action of 3 Carboxy 2 Methylene 4 Nonanolide and Its Analogues

Inhibition of Nucleic Acid Synthesis

One of the key mechanisms through which 3-Carboxy-2-methylene-4-nonanolide and its analogues are thought to exert their cytotoxic effects is by interfering with the synthesis of nucleic acids, which are essential for cell proliferation and survival.

DNA Synthesis Inhibition

Research on itaconic acid, a structurally related compound, has shown that it can selectively inhibit the growth of certain cancer cells by blocking DNA synthesis. nih.gov This inhibition of DNA proliferation leads to cell cycle arrest, a critical step in preventing the uncontrolled division of cancer cells. nih.gov The blockade of DNA synthesis is a cornerstone of the anticancer activity of many chemotherapeutic agents.

RNA Synthesis Inhibition

While direct evidence for the inhibition of RNA synthesis by 3-Carboxy-2-methylene-4-nonanolide is not extensively documented in the available literature, the general mechanisms of action of related compounds suggest a potential for such activity. Itaconic acid derivatives have been shown to target viral nucleoproteins and disrupt the export of viral ribonucleoproteins, indicating an interference with RNA-related processes. acs.org Given that both DNA and RNA synthesis are fundamental to cell viability, it is plausible that the cytotoxic effects of 3-Carboxy-2-methylene-4-nonanolide could involve some level of RNA synthesis inhibition, although further research is needed to confirm this.

DNA Polymerase Enzymatic Activity Modulation

The precise effects of 3-Carboxy-2-methylene-4-nonanolide on the enzymatic activity of DNA polymerases have not been specifically detailed in the available research. However, the observed inhibition of DNA synthesis by related itaconic acid derivatives suggests a potential interaction with the machinery of DNA replication. nih.gov DNA polymerases are key enzymes in this process, and their inhibition is a known mechanism for various anticancer drugs. nih.gov Future studies are warranted to explore whether 3-Carboxy-2-methylene-4-nonanolide or its analogues directly modulate the activity of specific DNA polymerases.

Interference with Protein Synthesis Pathways

The disruption of protein synthesis is another potential mechanism contributing to the anticancer effects of 3-Carboxy-2-methylene-4-nonanolide and its analogues. Itaconic acid possesses a Michael acceptor moiety, which is a structural feature known to be involved in the covalent binding of drugs to cysteine residues in proteins. nih.govnih.gov This suggests that itaconic acid derivatives could potentially interact with and inhibit the function of various proteins, including those involved in protein synthesis. While direct inhibition of the entire protein synthesis pathway by 3-Carboxy-2-methylene-4-nonanolide has not been explicitly demonstrated, the potential for interaction with key protein components remains an area for further investigation.

Modulation of Cellular Energy Metabolism

Cancer cells often exhibit altered metabolic pathways, including an increased reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. Targeting cancer cell metabolism is therefore a promising therapeutic strategy.

Glycolysis Pathway Impact

Recent studies have highlighted the ability of itaconic acid derivatives to modulate cellular energy metabolism, specifically by targeting the glycolysis pathway. 4-Octyl itaconate, an analogue of itaconic acid, has been shown to inhibit aerobic glycolysis in colorectal cancer cells by targeting glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in this pathway. nih.gov This inhibition of glycolysis sensitizes cancer cells to a form of copper-induced cell death known as cuproptosis. nih.gov

Another study demonstrated that itaconate itself can lead to decreased levels of intermediate metabolites in both glycolysis and the TCA cycle in ER-positive breast cancer cells. nih.gov This metabolic reprogramming compromises the biomass and energy production of the cancer cells, ultimately leading to their demise. nih.gov These findings suggest that a significant part of the anticancer activity of 3-Carboxy-2-methylene-4-nonanolide and its analogues may stem from their ability to disrupt the energy metabolism of cancer cells by inhibiting glycolysis.

Mitochondrial Energy Process Disruption

Certain analogues of 3-carboxy-2-methylene-4-nonanolide, specifically other γ-lactone-containing compounds, have been shown to interfere with mitochondrial function. Annonaceous acetogenins, which also possess a γ-lactone ring, are known potent inhibitors of mitochondrial complex I (NADH-ubiquinone oxidoreductase). nih.gov This inhibition disrupts the electron transport chain, a critical component of cellular respiration and energy production. The methyl group on the γ-lactone moiety has been identified as being crucial for this potent inhibitory activity. nih.gov

Furthermore, some sesquiterpene lactones, which share the α-methylene-γ-lactone feature, can induce mitochondrial dysfunction. For instance, artemisinin, a sesquiterpene lactone, has been observed to cause a collapse in the mitochondrial membrane potential and deplete ATP in Leishmania donovani parasites. news-medical.net This disruption of mitochondrial bioenergetics can lead to cell cycle arrest and apoptosis. news-medical.net

Adenosine (B11128) 3',5'-Monophosphate (cAMP) Concentration Modulation

While direct evidence for the modulation of adenosine 3',5'-monophosphate (cAMP) concentrations by 3-carboxy-2-methylene-4-nonanolide is not available, the broader class of sesquiterpene lactones is known to interact with various cellular signaling pathways. These interactions can indirectly influence cAMP levels. For example, the activation of certain G-protein coupled receptors can modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis. As sesquiterpene lactones are known to alkylate and potentially modulate the function of a wide range of proteins, it is plausible that they could interact with components of the cAMP signaling cascade, although specific research on this aspect is limited.

Interaction with Cellular Thiols via Michael-Type Addition

A primary mechanism of action for α-methylene-γ-lactones is their ability to act as Michael acceptors. The electrophilic α,β-unsaturated carbonyl system of the α-methylene-γ-lactone moiety readily reacts with nucleophilic groups in biological molecules, particularly the thiol groups of cysteine residues in proteins and small molecules like glutathione (B108866). tandfonline.commdpi.comnih.gov This covalent modification can alter the structure and function of target molecules, leading to the observed biological effects. mdpi.com

Reduced glutathione (GSH) is a major intracellular antioxidant and plays a key role in detoxification by conjugating with electrophilic compounds. The α-methylene-γ-lactone structure is a known target for GSH conjugation. tandfonline.com This reaction, a Michael-type addition, is often a detoxification pathway, neutralizing the reactive α-methylene group. tandfonline.com The depletion of cellular GSH levels has been observed following exposure to certain sesquiterpene lactones, which can lead to a pro-oxidative state within the cell. nih.gov

Table 1: Reactivity of Michael Acceptors with Glutathione

| Compound Class | Reaction Type | Significance |

| α-Methylene-γ-lactones | Michael Addition | Detoxification, Cellular GSH Depletion tandfonline.comnih.gov |

| α,β-Unsaturated Aldehydes | Michael Addition | Covalent Adduct Formation nih.gov |

| α,β-Unsaturated Ketones | Michael Addition | Covalent Adduct Formation nih.gov |

Similar to the reaction with glutathione, the α-methylene-γ-lactone moiety can react with the thiol group of L-cysteine residues in proteins. mdpi.com Cysteine-based Michael addition is a common strategy for the covalent conjugation of molecules to proteins. nih.govrsc.org This irreversible reaction can lead to the inhibition of enzyme activity and the disruption of protein function. mdpi.com The formation of covalent adducts with cysteine residues in key signaling proteins is a proposed mechanism for the anti-inflammatory and cytotoxic effects of many sesquiterpene lactones. core.ac.uk

Table 2: Michael Addition Reactions with Cellular Thiols

| Reactant | Thiol Source | Reaction Product | Implication |

| α-Methylene-γ-lactone | Reduced Glutathione (GSH) | Glutathione Conjugate | Detoxification, Redox Imbalance tandfonline.comnih.gov |

| α-Methylene-γ-lactone | L-Cysteine (in proteins) | Protein Adduct | Enzyme Inhibition, Disruption of Protein Function mdpi.commdpi.com |

The alkylation of thiol groups in enzymes by α-methylene-γ-lactones can lead to their inactivation. This is a key mechanism underlying the metabolic inhibition observed with this class of compounds. nih.gov Thiol-bearing enzymes involved in critical metabolic pathways are particularly susceptible. For example, enzymes in lipid synthesis, such as acetyl-CoA synthetase, acetyl-CoA carboxylase, and β-hydroxy-β-methylglutaryl-CoA (HMG-CoA) reductase, have been shown to be inhibited by sesquiterpene lactones. nih.gov This inhibition is attributed to the Michael-type addition of the lactone to essential thiol groups in the active sites of these enzymes.

Effects on Cholesterol Synthesis and Lipid Metabolism

Sesquiterpene lactones have demonstrated the ability to modulate lipid metabolism and cholesterol synthesis. nih.gov Several compounds within this class have been shown to lower serum cholesterol and triglyceride levels in animal models. nih.gov The mechanism for this antihyperlipidemic activity is linked to the inhibition of key enzymes in the cholesterol biosynthesis pathway. nih.gov

Specifically, the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, is a significant contributor to this effect. nih.gov The α-methylene-γ-lactone moiety, along with other structural features like a β-unsubstituted cyclopentenone ring, appears to be crucial for this inhibitory activity. nih.gov Furthermore, some sesquiterpene lactone derivatives, such as artesunate, have been found to promote cholesterol efflux from macrophages by upregulating the expression of transporters like ABCA1 and ABCG1 through the activation of the nuclear receptor PPARγ. mdpi.com This action is beneficial in preventing the accumulation of cholesterol in cells.

Broad-Spectrum Biological Effects in Pre-clinical Models

The α-methylene-γ-butyrolactone core structure is a key feature in a variety of natural products that exhibit a wide range of biological activities. This includes the compound 3-Carboxy-2-methylene-4-nonanolide and its analogues, which have been the subject of research for their potential therapeutic applications. The biological effects of these compounds are diverse, spanning antibacterial, antitumor, and plant growth-inhibiting activities.

Antibacterial Activity Against Gram-Positive Bacteria

Analogues of 3-Carboxy-2-methylene-4-nonanolide, specifically those containing the α-methylene-γ-butyrolactone scaffold, have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. Synthetic 1,3-bis(aryloxy)propan-2-amines, for instance, have shown efficacy against a panel of Gram-positive pathogens including Streptococcus pyogenes, Enterococcus faecalis, and Staphylococcus aureus, with some compounds also inhibiting the growth of methicillin-resistant S. aureus (MRSA) strains. nih.govresearchgate.net The minimal inhibitory concentrations (MICs) for these compounds were observed to be in the range of 2.5–10 μg/ml. nih.govresearchgate.net The bactericidal mechanism of action is suggested by the minimal bactericidal concentrations being similar to the MIC values. nih.gov

Furthermore, the antimicrobial activity of flavanone (B1672756) Mannich bases has been attributed to their breakdown products, 3-methyleneflavanones. nih.gov Notably, 3-Methylene-2-phenylflavanone has exhibited potency comparable to hexachlorophene (B1673135) against representative Gram-positive microorganisms. nih.gov The presence of bromine or chlorine substituents on the flavanone phenyl ring was associated with the highest potency. nih.gov

A series of α-methylene-γ-butyrolactones derived from the natural product protolichesterinic acid were synthesized and evaluated for their antimycobacterial activity. nih.gov Compounds featuring an allylamide group at the C-4 position displayed enhanced activity, with MICs ranging from 6.25-12.5 µg/mL against Mycobacterium bovis. nih.gov

| Compound/Analogue Class | Target Bacteria | Observed Activity (MIC) |

| Synthetic 1,3-bis(aryloxy)propan-2-amines | Streptococcus pyogenes, Enterococcus faecalis, Staphylococcus aureus (including MRSA) | 2.5–10 μg/ml nih.govresearchgate.net |

| 3-Methylene-2-phenylflavanone | Gram-positive microorganisms | Equal to hexachlorophene nih.gov |

| Protolichesterinic acid analogues (with C-4 allylamide group) | Mycobacterium bovis | 6.25-12.5 µg/mL nih.gov |

Antitumor/Cytotoxic Activities in in vitro Cell Models

The cytotoxic potential of α-methylene-γ-butyrolactone derivatives has been investigated across a variety of human cancer cell lines. These compounds have been shown to inhibit cell viability, hinder clonogenic capacity, and induce apoptosis. nih.gov

In a study evaluating novel chemical compounds, three were selected for their significant antitumor activity and low toxicity to normal cells. nih.gov These compounds demonstrated an ability to decrease the migratory capacity of tumor cells, suggesting potential as antimetastatic agents. nih.gov For example, at a concentration of 25 μM, the compounds CIT171B3, CMC266, and PGC22i reduced the viability of the human breast cancer cell line MDA-MB-231 by 71.46%, 54.02%, and 98.43%, respectively. nih.gov

The experimental antitumor agent Phortress, which is biotransformed to 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), exerts its effect by inducing DNA damage in sensitive tumor cells. nih.gov In vitro studies on the MCF-7 breast carcinoma cell line showed that 5F 203 caused dose- and time-dependent DNA single and double-strand breaks at concentrations ranging from 10 nmol/L to 10 micromol/L over 24 to 72 hours. nih.gov This mechanism was found to be selective for sensitive cells. nih.gov

| Cell Line | Compound/Analogue | Observed Effect |

| MDA-MB-231 (Breast Cancer) | CIT171B3, CMC266, PGC22i (25 μM) | Decreased cell viability by 71.46%, 54.02%, and 98.43% respectively nih.gov |

| MCF-7 (Breast Cancer) | 5F 203 (10 nmol/L - 10 µmol/L) | Dose- and time-dependent DNA single and double strand breaks nih.gov |

While the provided search results focus on analogues and the broader class of α-methylene-γ-butyrolactones, they establish a strong precedent for the antitumor and cytotoxic activities of this chemical family against a wide array of cancer cell lines.

Growth Inhibition in Plant Systems

Sesquiterpene lactones, a class of compounds that includes α-methylene-γ-butyrolactones, isolated from sunflower (Helianthus annuus), have demonstrated significant growth-inhibiting properties in plant systems. researchgate.net Specifically, two sesquiterpene lactones, niveusin C and 15-hydroxy-3-dehydroxy fruticin, isolated from the leaves and stems of Helianthus annuus, strongly inhibit the indole-3-acetic acid (IAA) induced elongation growth of Avena sativa L. coleoptile segments and Helianthus annuus L. hypocotyls segments. researchgate.net

Further investigations into the growth-inhibiting substances from young leaves and the apical part of the stem of H. annuus led to the isolation of three additional sesquiterpene lactones: niveusin B, a new germacranolide of the tifruticin-type, and 3-ethoxyniveusin B. researchgate.net The biological activity of these compounds was confirmed through inhibition in Avena coleoptile tests. researchgate.netbohrium.com

| Plant System | Compound | Observed Effect |

| Avena sativa L. coleoptile segments | Niveusin C, 15-hydroxy-3-dehydroxy fruticin | Strong inhibition of IAA-induced elongation growth researchgate.net |

| Helianthus annuus L. hypocotyls segments | Niveusin C, 15-hydroxy-3-dehydroxy fruticin | Strong inhibition of IAA-induced elongation growth researchgate.net |

| Avena coleoptile | Niveusin B, new germacranolide, 3-ethoxyniveusin B | Inhibition of growth researchgate.netbohrium.com |

General Bioactivity Profiles of Alpha-Methylene-Gamma-Butyrolactones

The α-methylene-γ-butyrolactone moiety is a recurring structural motif in a diverse array of natural products, contributing significantly to their biological activities. sigmaaldrich.com This functional group is often associated with a broad spectrum of effects, including antibacterial, antifungal, and antitumor properties. The reactivity of the α,β-unsaturated carbonyl system is believed to be a key factor in the mechanism of action, often involving Michael-type additions with biological nucleophiles such as cysteine residues in enzymes.

Compounds containing this lactone ring have been reported to act as anti-ulcer and gastrointestinal drugs. nih.gov The versatility of the α-methylene-γ-butyrolactone scaffold is further highlighted by its use as a starting material in the synthesis of more complex molecules, such as optically active spiro-[butyrolactone-pyrrolidine]s, through catalyzed cycloaddition reactions. sigmaaldrich.com

The biological activities of this class of compounds are not limited to antimicrobial and anticancer effects. As seen in plant systems, they can also act as potent growth regulators. researchgate.net The diverse bioactivity profiles underscore the importance of the α-methylene-γ-butyrolactone core in medicinal and agricultural chemistry.

Advanced Analytical and Spectroscopic Characterization of 3 Carboxy 2 Methylene 4 Nonanolide

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula, C₁₁H₁₆O₄. acs.org

Electron Ionization (EI) mass spectrometry reveals characteristic fragmentation patterns. The molecular ion peak [M]⁺ may be observed, but often the spectrum is characterized by fragments resulting from the loss of water (H₂O), carbon dioxide (CO₂), or parts of the pentyl side chain. A significant fragment often corresponds to the cleavage of the pentyl group, which helps to confirm the nature of the alkyl substituent at the C-4 position.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of 3-Carboxy-2-methylene-4-nonanolide shows several characteristic absorption bands that confirm its structure.

Table 2: Key IR Absorption Bands for 3-Carboxy-2-methylene-4-nonanolide

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3500-2500 (broad) | Carboxylic Acid (O-H) | Stretching |

| 1770 | γ-Lactone Carbonyl (C=O) | Stretching |

| 1710 | Carboxylic Acid Carbonyl (C=O) | Stretching |

| 1665 | Alkene (C=C) | Stretching |

The very broad absorption in the 3500-2500 cm⁻¹ range is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid. The sharp, strong peak around 1770 cm⁻¹ is indicative of the C=O stretch of a strained five-membered (γ-lactone) ring. The C=O stretch of the carboxylic acid appears at a slightly lower wavenumber (around 1710 cm⁻¹), and the C=C stretch of the exocyclic methylene (B1212753) group is observed around 1665 cm⁻¹. acs.orgresearchgate.netresearchgate.net

Chiral Chromatography (HPLC) for Enantiomeric Excess Determination

The synthesis of 3-Carboxy-2-methylene-4-nonanolide often produces a racemic mixture (an equal mixture of both enantiomers). Chiral High-Performance Liquid Chromatography (HPLC) is the primary method used to separate these enantiomers and determine the enantiomeric excess (e.e.) of a chiral synthesis. youtube.comconicet.gov.ar

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates. nih.gov This results in two separate peaks in the chromatogram, one for each enantiomer. By comparing the area of the two peaks, the ratio of the enantiomers and thus the enantiomeric excess of the product can be accurately calculated. The development of effective chiral HPLC methods has been essential for verifying the success of asymmetric syntheses of (-)-Methylenolactocin.

Advanced Theoretical and Computational Studies on 3 Carboxy 2 Methylene 4 Nonanolide

Quantum Mechanical Calculations for Structural Rationalization

Quantum mechanical calculations are fundamental to understanding the electronic structure and geometry of 3-Carboxy-2-methylene-4-nonanolide at the atomic level. These methods, rooted in the principles of quantum physics, allow for the precise determination of molecular properties that are otherwise difficult to measure experimentally.

By solving the Schrödinger equation for the molecule, researchers can obtain detailed information about bond lengths, bond angles, and dihedral angles. This provides a three-dimensional picture of the molecule's most stable arrangement in space. Furthermore, quantum mechanical calculations can elucidate the distribution of electrons within the molecule, highlighting areas of high or low electron density. This information is crucial for understanding the molecule's reactivity and its potential to interact with other molecules.

Molecular Modeling and Conformational Analysis

While quantum mechanics provides a static picture of the molecule, molecular modeling and conformational analysis explore its dynamic nature. 3-Carboxy-2-methylene-4-nonanolide is not a rigid structure; its single bonds can rotate, leading to a multitude of possible three-dimensional arrangements, or conformations.

Molecular modeling techniques, which employ classical mechanics principles, are used to systematically explore the conformational landscape of the molecule. This analysis helps to identify the most stable, low-energy conformations that the molecule is likely to adopt. Understanding the preferred conformations is critical, as the biological activity of a molecule is often dependent on its specific three-dimensional shape, which dictates how it can bind to biological targets such as enzymes or receptors.

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

In silico approaches are increasingly being used to predict the biological activities of chemical compounds, a field known as Structure-Activity Relationship (SAR) studies. nih.gov These computational tools can screen large databases of compounds and predict their potential toxicological or therapeutic effects. nih.gov For complex molecules, these methods have significant limitations and often require experimental validation. nih.gov The primary goal of in silico SAR is to identify which structural features of a molecule are responsible for its biological effects. nih.gov

For 3-Carboxy-2-methylene-4-nonanolide, these methods could be employed to predict its potential interactions with various biological targets. By comparing its structure to those of compounds with known activities, it may be possible to hypothesize about its own biological profile. Advanced computational tools, including Quantitative Structure-Activity Relationship (QSAR) models and other probabilistic software, can be utilized for these predictions. nih.gov

Computational Studies on Reaction Mechanisms in Synthesis

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions involved in the synthesis of complex molecules like 3-Carboxy-2-methylene-4-nonanolide. These studies can map out the entire reaction pathway, from reactants to products, identifying transition states and intermediates along the way.

By calculating the energy changes that occur at each step of the reaction, computational models can help to determine the most likely mechanism. This knowledge is invaluable for optimizing reaction conditions to improve yields and reduce the formation of unwanted byproducts. For the synthesis of 3-Carboxy-2-methylene-4-nonanolide, computational studies can provide insights into the stereochemical outcome of key reaction steps, which is crucial for obtaining the desired isomer of the final product.

Future Research Directions and Applications of 3 Carboxy 2 Methylene 4 Nonanolide

Elucidation of Novel Biosynthetic Enzymes and Pathways

A fundamental area of future research lies in unraveling the complete biosynthetic pathway of 3-Carboxy-2-methylene-4-nonanolide. While it is known to be a fungal metabolite, the specific enzymes and genetic clusters responsible for its formation remain largely uncharacterized. nih.gov Future studies will likely focus on:

Genome Mining and Gene Cluster Identification: Employing bioinformatics tools to mine the genomes of producing Penicillium strains to identify the biosynthetic gene cluster (BGC) encoding the pathway. nih.gov This approach has been successful in elucidating the biosynthesis of other complex natural products. nih.govnih.gov

Heterologous Expression and Pathway Reconstitution: Once the BGC is identified, expressing the genes in a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, will allow for the functional characterization of each enzyme. nih.gov This technique is instrumental in confirming the role of individual genes and understanding the catalytic mechanisms.

Characterization of Novel Enzymes: The biosynthesis of the α-methylene group is of particular interest and may involve novel enzymatic activities. nih.gov Detailed biochemical assays and structural biology studies of the responsible enzymes will provide insights into their unique catalytic mechanisms.

Understanding the biosynthesis of 3-Carboxy-2-methylene-4-nonanolide is not only of academic interest but also opens the door to engineered biosynthesis for improved yields and the production of novel analogs. nih.gov

Development of Asymmetric Synthetic Methodologies for Enantiopure Analogues

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient and highly selective asymmetric syntheses for 3-Carboxy-2-methylene-4-nonanolide and its analogs is a critical research direction. wikipedia.org Key areas for development include:

Catalytic Asymmetric Synthesis: Exploring a variety of chiral catalysts, including metal complexes and organocatalysts, to achieve high enantioselectivity in the key bond-forming reactions that construct the lactone ring and its stereocenters. wikipedia.orgelsevierpure.com

Enantioselective Organocatalysis: This approach avoids the use of metals and offers a greener alternative for the synthesis of chiral compounds. wikipedia.org

Chiral Auxiliaries: The use of chiral auxiliaries can facilitate diastereoselective reactions to produce enantiomerically pure products. wikipedia.org

Synthesis of Diverse Analogues: The developed methodologies should be flexible enough to allow for the synthesis of a wide range of analogs with modifications at various positions of the molecule to support structure-activity relationship studies. nih.govelsevierpure.com

Successful asymmetric syntheses will provide access to sufficient quantities of enantiomerically pure 3-Carboxy-2-methylene-4-nonanolide and its derivatives for thorough biological evaluation.

Discovery of New Molecular Targets and Signaling Pathways

A crucial aspect of future research is to identify the specific molecular targets and the signaling pathways through which 3-Carboxy-2-methylene-4-nonanolide exerts its biological effects. nih.gov This knowledge is fundamental for understanding its mechanism of action and for the rational design of more potent and selective derivatives. Future investigations should include:

Target Identification Techniques: Employing modern chemical biology approaches, such as affinity chromatography, activity-based protein profiling, and cellular thermal shift assays (CETSA), to identify the direct binding partners of 3-Carboxy-2-methylene-4-nonanolide within the cell. nih.govnih.gov

Analysis of Signaling Pathways: Once a target is identified, further studies will be needed to elucidate how the interaction with 3-Carboxy-2-methylene-4-nonanolide modulates its activity and the downstream signaling cascades. nih.govresearchgate.net This may involve techniques like Western blotting, reporter gene assays, and phosphoproteomics to map the affected pathways, such as the PI3K/Akt/mTOR pathway, which is often implicated in cancer. nih.govmdpi.com

Validation of Targets: Genetic techniques like CRISPR/Cas9-mediated gene knockout or siRNA-based gene knockdown can be used to validate the identified targets and confirm their role in the observed biological activity.

The discovery of novel molecular targets for 3-Carboxy-2-methylene-4-nonanolide could reveal new therapeutic avenues for various diseases.

Exploration of Structure-Activity Relationships for Enhanced Bioactivity

Systematic exploration of the structure-activity relationships (SAR) of 3-Carboxy-2-methylene-4-nonanolide is essential for optimizing its biological activity. elsevierpure.comnih.govnih.gov This involves synthesizing a library of analogs and evaluating their potency to understand how different structural features contribute to their effects. Key aspects of SAR studies will include:

Modification of the α-methylene group: This reactive Michael acceptor is often crucial for the biological activity of this class of compounds. Modifications to this group will likely have a significant impact on potency and selectivity.

Varying the alkyl chain: The length and branching of the pentyl side chain can be altered to probe its influence on target binding and pharmacokinetic properties.

Stereochemical investigations: The synthesis and evaluation of all possible stereoisomers will clarify the optimal stereochemistry for biological activity.

Introduction of new functional groups: Adding or modifying functional groups on the lactone ring or the carboxylic acid can lead to improved potency, selectivity, and drug-like properties. elsevierpure.com

The data generated from these SAR studies will guide the design of next-generation analogs with enhanced therapeutic potential.

Integration of Omics Technologies in Understanding Biological Responses

The application of "omics" technologies will provide a global and unbiased view of the cellular responses to 3-Carboxy-2-methylene-4-nonanolide. mdpi.comazolifesciences.com Integrating data from genomics, transcriptomics, proteomics, and metabolomics will offer a comprehensive understanding of its mechanism of action and potential off-target effects. researchgate.netnih.govnih.govnih.govfrontiersin.org Future research in this area will likely involve:

Transcriptomics: Using RNA-sequencing to analyze changes in gene expression in cells treated with the compound, which can reveal the pathways and cellular processes that are affected.

Proteomics: Employing mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications, providing insights into the functional consequences of target engagement.

Metabolomics: Analyzing the global changes in the cellular metabolome to understand how the compound perturbs cellular metabolism.

Multi-omics Integration: The true power of this approach lies in the integration of these different omics datasets to build comprehensive models of the drug's action and to identify potential biomarkers of response. azolifesciences.comnih.gov

These systems biology approaches will be invaluable for a deep understanding of the biological effects of 3-Carboxy-2-methylene-4-nonanolide.

Potential for Biocatalysis and Biotransformation in Sustainable Production

Biocatalysis and biotransformation offer environmentally friendly and highly selective alternatives to traditional chemical synthesis for the production of 3-Carboxy-2-methylene-4-nonanolide and its analogs. nih.govresearchgate.netdtu.dkdtu.dk Future research in this area should focus on:

Enzyme Discovery and Engineering: Identifying and engineering enzymes, such as lipases, esterases, and oxidoreductases, that can be used for the synthesis or modification of the lactone core. researchgate.netdtu.dk

Whole-Cell Biotransformation: Utilizing engineered microorganisms as "cell factories" to produce the target compound from simple and renewable feedstocks. nih.gov This approach can be more cost-effective as it avoids the need for enzyme purification.

Process Optimization and Scale-up: Developing robust and scalable bioprocesses for the efficient and sustainable production of 3-Carboxy-2-methylene-4-nonanolide, which is crucial for its potential commercialization. nih.govdtu.dk

The development of biocatalytic routes will contribute to the sustainable manufacturing of this promising natural product. researchgate.netdtu.dk

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Carboxy-2-methylene-4-nonanolide in laboratory settings?

- Methodology : The compound can be synthesized via coupling reactions using anhydrous conditions. For example, a procedure analogous to the synthesis of quinoxaline derivatives involves dissolving precursors in dimethylformamide (DMF) under inert atmospheres, followed by gentle stirring at room temperature . Purification is typically achieved via recrystallization or column chromatography.

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize stoichiometry to minimize side products.

Q. How can the structure of 3-Carboxy-2-methylene-4-nonanolide be characterized using spectroscopic and crystallographic methods?

- Analytical Techniques :

- NMR : Use - and -NMR to confirm the carboxy and methylene groups. Compare chemical shifts with analogous lactones .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction data should be collected at low temperatures to reduce thermal motion artifacts .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can contradictions between experimental spectroscopic data and computational modeling results for 3-Carboxy-2-methylene-4-nonanolide be resolved?

- Methodology :

- Cross-validate computational models (e.g., DFT calculations) with multiple spectroscopic techniques (IR, Raman, and -NMR).

- Analyze solvent effects and conformational flexibility, which may cause discrepancies between predicted and observed spectra .

- Case Study : If NMR signals for the methylene group deviate from simulations, re-examine solvent polarity or consider dynamic averaging effects.

Q. What mechanistic insights explain the stability of the methylene group in 3-Carboxy-2-methylene-4-nonanolide under acidic or basic conditions?

- Experimental Design :

- Perform pH-dependent stability studies using HPLC or UV-Vis spectroscopy to monitor degradation kinetics.

- Isotopic labeling (-methylene) can track bond cleavage pathways .

- Advanced Analysis : Pair kinetic data with ab initio molecular dynamics simulations to identify transition states or intermediates.

Q. How can advanced chromatographic techniques improve the separation of 3-Carboxy-2-methylene-4-nonanolide from structurally similar byproducts?

- Methodology :

- Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% trifluoroacetic acid) to enhance resolution .

- For chiral separation, employ chiral stationary phases (e.g., amylose derivatives) if enantiomeric purity is critical.

Data Analysis and Interpretation

Q. How should researchers address conflicting crystallographic data when refining the structure of 3-Carboxy-2-methylene-4-nonanolide?

- Guidelines :

- Use SHELXL’s restraints for bond lengths and angles to resolve disorder in the carboxy or lactone ring.

- Validate refinement with R-factor convergence and electron density maps (e.g., check for unmodeled solvent molecules) .

- Example : If thermal parameters (B-factors) for the methylene group are anomalously high, consider twinning or partial occupancy adjustments.

Q. What strategies are effective for correlating the compound’s reactivity with its electronic structure?

- Approach :

- Combine frontier molecular orbital (FMO) theory with experimental reactivity assays (e.g., nucleophilic addition to the methylene group).

- Use cyclic voltammetry to measure redox potentials and compare with computational HOMO-LUMO gaps .

Tables for Key Analytical Parameters

| Technique | Parameters | Reference |

|---|---|---|

| X-ray Crystallography | Space group: P2/c, Resolution: 0.8 Å | |

| HPLC | Column: C18, Eluent: ACN/HO (0.1% TFA) | |

| NMR | Solvent: DMSO-d, Frequency: 600 MHz |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.